2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride
Overview
Description
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO2S. It is known for its applications in various scientific fields due to its unique chemical structure, which includes a chlorothiophene ring. This compound is often used in research and industrial applications for its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorothiophene ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiophene compounds .
Scientific Research Applications
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[(5-Chloropyridin-2-yl)methyl]amino}acetic acid hydrochloride: Similar in structure but contains a pyridine ring instead of a thiophene ring.
(5-Chlorothiophen-2-yl)methylamine: A related compound with a simpler structure, lacking the acetic acid moiety.
Uniqueness
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride is unique due to its specific combination of a chlorothiophene ring and an aminoacetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methylamino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)3-9-4-7(10)11;/h1-2,9H,3-4H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBIUMGUDDKVKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375473-06-5 | |
Record name | Glycine, N-[(5-chloro-2-thienyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375473-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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